molecular formula C17H24N2OS B2417280 N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1396559-00-4

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2417280
CAS No.: 1396559-00-4
M. Wt: 304.45
InChI Key: LKAWEGWSTMMEBX-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a but-2-yn-1-yl chain, and an isopropylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a dimethylamine with a but-2-yn-1-yl halide, followed by the acylation of the resulting intermediate with 2-(4-(isopropylthio)phenyl)acetyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkenes or alkanes. Substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(methylthio)phenyl)acetamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(ethylthio)phenyl)acetamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(propylthio)phenyl)acetamide

Uniqueness

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide stands out due to the presence of the isopropylthio group, which can impart unique steric and electronic properties

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-14(2)21-16-9-7-15(8-10-16)13-17(20)18-11-5-6-12-19(3)4/h7-10,14H,11-13H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAWEGWSTMMEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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